4-Chloro-D-phenylalanine Hydrochloride

説明

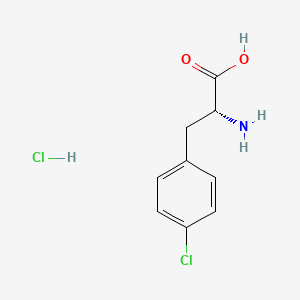

4-Chloro-D-phenylalanine Hydrochloride (CAS: 147065-05-2) is a chiral amino acid derivative with the molecular formula C₉H₁₁Cl₂NO₂ and a molecular weight of 236.092 g/mol . Its structure features a chlorine substituent at the para position of the phenyl ring and a D-configuration at the α-carbon, distinguishing it from the L-enantiomer. The compound appears as a white to pale yellow crystalline powder with a melting point of 235°C and is sparingly soluble in polar solvents like ethanol and methanol but moderately soluble in DMSO . It is utilized in pharmaceutical research, particularly in studies involving serotonin synthesis inhibition due to its role as a tryptophan hydroxylase inhibitor .

準備方法

Asymmetric Hydrogenation of Chlorinated Precursors

Catalytic Hydrogenation Using Transition Metal-Organophosphorus Ligands

The most widely documented method for synthesizing 4-chloro-D-phenylalanine involves asymmetric hydrogenation of a chlorinated vinylglycine derivative. As described in CN102234241A, (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid undergoes hydrogenation in the presence of a chiral transition metal-organophosphorus catalyst . This process exploits the catalyst’s ability to induce enantioselectivity during the reduction of the α,β-unsaturated bond, yielding the D-configuration with high optical purity.

Reaction Conditions :

-

Substrate : (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid (10 g) dissolved in methanol.

-

Catalyst : Transition metal (e.g., rhodium) complexed with a chiral organophosphorus ligand (0.1 mol%).

-

Hydrogen Pressure : 3 MPa at 30°C for 5 hours.

-

Workup : Filtration, solvent evaporation, and recrystallization from methanol/water.

The hydrogenation step achieves a 99.1% yield of the intermediate N-acetyl-4-chloro-D-phenylalanine, confirmed via -NMR ( 2.86–2.97 ppm for CH, 3.91 ppm for CH, and 7.17–7.20 ppm for the chlorophenyl group) . Subsequent hydrolysis with 10% sodium hydroxide at reflux removes the acetyl group, yielding 4-chloro-D-phenylalanine with 81% yield and ≥99% enantiomeric excess (e.e.) .

Hydrochloride Salt Formation

The free amino acid is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid. This step involves dissolving 4-chloro-D-phenylalanine in a minimal volume of water, adjusting the pH to 1–2 with HCl, and crystallizing the product under reduced pressure. The final compound exhibits ≥98.95% chemical purity (HPLC) and a melting point consistent with literature standards .

Dynamic Kinetic Resolution of Racemic Chlorophenylalanine

Racemization and Resolution Using L-DBTA

An alternative approach, adapted from CN102010345A, employs dynamic kinetic resolution (DKR) to convert racemic 4-chloro-L-phenylalanine into the D-enantiomer . While the original patent focuses on unsubstituted phenylalanine, the methodology is theoretically extendable to chlorinated analogs by substituting the starting material.

Key Steps :

-

Racemization : L-4-Chlorophenylalanine hydrochloride is treated with a racemization catalyst (e.g., 4-formylpyridine) in methanol at 45–80°C, inducing equilibrium between L- and D-forms.

-

Resolution : Dibenzoyl-L-tartaric acid (L-DBTA) selectively complexes with the D-enantiomer, precipitating as a diastereomeric salt.

-

Acidolysis : The salt is treated with hydrochloric acid to liberate 4-chloro-D-phenylalanine hydrochloride.

This method theoretically achieves ≥87% yield and ≥99.4% optical purity based on analogous unsubstituted systems . However, substrate-specific modifications (e.g., steric effects from the chloro group) may necessitate adjusted reaction times or catalyst loadings.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

The asymmetric hydrogenation route offers superior scalability, with reported yields exceeding 80% at kilogram-scale production . In contrast, DKR methods require stoichiometric resolving agents, increasing material costs and complicating waste management .

Optical Purity and Byproduct Formation

Catalytic hydrogenation minimizes byproduct formation due to the chirally pure catalyst’s selectivity, whereas DKR risks residual L-enantiomer contamination if racemization is incomplete. Both methods achieve ≥99% e.e. when optimized .

Analytical Characterization and Quality Control

Spectroscopic Validation

-NMR (DO) :

-

This compound : 2.86–2.97 ppm (2H, CH), 3.91 ppm (1H, CH), 7.17–7.20 ppm (4H, CHCl) .

-

N-Acetyl intermediate : 2.01 ppm (3H, CH), 7.35–7.58 ppm (5H, CHCl) .

Chromatographic Purity Assessment

HPLC analysis using a chiral stationary phase (e.g., Crownpak CR-I) confirms ≥98.95% chemical purity and ≥99% e.e. for the final product .

Industrial Applications and Regulatory Considerations

Pharmaceutical Relevance

This compound serves as a precursor to protease inhibitors and neuromodulators. Its synthesis must comply with ICH Q7 guidelines for impurities (e.g., residual catalysts ≤10 ppm) .

Environmental Impact

The hydrogenation method’s aqueous workup and methanol recycling align with green chemistry principles, whereas DKR generates ammonium salts requiring specialized disposal .

化学反応の分析

Types of Reactions: 4-Chloro-D-phenylalanine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-chloro-benzaldehyde or 4-chloro-benzoic acid.

Reduction: Formation of 4-chloro-phenylethylamine or 4-chloro-benzyl alcohol.

Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.

科学的研究の応用

作用機序

The primary mechanism of action of 4-Chloro-D-phenylalanine Hydrochloride involves the inhibition of tryptophan hydroxylase, an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), a precursor of serotonin. By inhibiting this enzyme, the compound reduces the synthesis of serotonin, thereby affecting various physiological and neurological processes . This inhibition can lead to decreased levels of serotonin in the brain, which is associated with mood regulation and other cognitive functions .

類似化合物との比較

Comparison with Structurally Similar Compounds

4-Chloro-DL-phenylalanine Methyl Ester Hydrochloride

- CAS : 14173-40-1

- Molecular Formula: C₁₀H₁₂ClNO₂·HCl

- Molecular Weight : 250.12 g/mol

- Key Differences :

- This compound is the racemic (DL) form of 4-chlorophenylalanine methyl ester hydrochloride, lacking enantiomeric purity.

- The methyl ester modification enhances lipophilicity, altering solubility and bioavailability compared to the free acid form of 4-Chloro-D-phenylalanine Hydrochloride.

- Applications: Used in peptide synthesis and as an intermediate in chiral resolution studies .

Table 1: Structural and Physical Comparison

D-4-Chlorophenylglycine Hydrochloride

- CAS: Not explicitly provided (see MDL: MFCD09878795)

- Molecular Formula: C₈H₉Cl₂NO₂

- Key Differences: Features a glycine backbone (shorter side chain) instead of phenylalanine’s three-carbon chain. Applications: Used as a chiral building block in asymmetric synthesis .

Table 2: Functional Group Comparison

| Compound | Backbone Structure | Chlorine Position | Side Chain Length |

|---|---|---|---|

| This compound | Phenylalanine | Para | 3 carbons |

| D-4-Chlorophenylglycine Hydrochloride | Glycine | Para | 1 carbon |

4-Chloro-L-phenylalanine

- Key Differences: The L-enantiomer (CAS: Not provided; see ) exhibits reversed stereochemistry, affecting interactions with enzymes and receptors. HPLC Retention Time: 36.12 min (L-form) vs. 39.42 min (D-form), confirming distinct chromatographic behavior due to chirality . Biological Relevance: The D-form is less common in natural systems but often preferred in synthetic pathways for its resistance to enzymatic degradation .

Comparison with Other Hydrochloride Salts

Clindamycin Hydrochloride

- Molecular Complexity : Contains a multicyclic structure with a thioether linkage, unlike the simpler aromatic system of 4-Chloro-D-phenylalanine.

- Application : Antibiotic activity vs. 4-Chloro-D-phenylalanine’s role in neurotransmitter regulation .

Desvenlafaxine Hydrochloride

- Structure: A cyclohexanol-derived antidepressant with a tertiary amine group.

- Key Contrast: While both are hydrochlorides, Desvenlafaxine targets serotonin-norepinephrine reuptake, whereas 4-Chloro-D-phenylalanine inhibits serotonin synthesis .

生物活性

4-Chloro-D-phenylalanine hydrochloride (PCPA) is a synthetic amino acid derivative that has garnered attention for its biological activities, particularly in the context of neurotransmitter metabolism and potential therapeutic applications. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

4-Chloro-D-phenylalanine is a chlorinated derivative of phenylalanine, an essential amino acid. It has the molecular formula and is often used in biochemical research to inhibit tryptophan hydroxylase (Tph), the enzyme responsible for serotonin synthesis. This inhibition is crucial for studying serotonin-related pathways in various physiological and pathological conditions.

PCPA acts primarily as a competitive inhibitor of Tph, leading to decreased serotonin levels. This mechanism has implications for various conditions associated with altered serotonin metabolism, including pulmonary arterial hypertension (PAH) and other cardiovascular diseases.

Inhibition of Serotonin Synthesis

Research indicates that PCPA effectively reduces serotonin synthesis in vivo, which can mitigate conditions exacerbated by high serotonin levels. For instance, in a study involving monocrotaline-induced PAH in rats, PCPA treatment resulted in significant reductions in pulmonary arterial pressure (PAP) and right ventricular hypertrophy (RVH) compared to untreated controls .

1. Pulmonary Vascular Remodeling

PCPA has been shown to protect against pulmonary vascular remodeling induced by monocrotaline. In a controlled study, rats treated with PCPA exhibited reduced medial wall thickness in pulmonary arteries and decreased expression of Tph-1, an enzyme linked to increased serotonin synthesis .

| Parameter | Control | MCT | MCT + PCPA (50 mg/kg) | MCT + PCPA (100 mg/kg) |

|---|---|---|---|---|

| Pulmonary Arterial Pressure (PAP) | Baseline | Elevated | Significantly reduced | Significantly reduced |

| Right Ventricular Hypertrophy (RVH) | Baseline | Increased | Significantly reduced | Significantly reduced |

| Tph-1 Expression | Low | High | Moderate | Low |

2. Neurotransmitter Regulation

In addition to its effects on serotonin, PCPA influences other neurotransmitter systems. Its ability to modulate amino acid levels can impact metabolic pathways associated with neurotransmitter synthesis, potentially offering therapeutic avenues for mood disorders and neurodegenerative diseases.

Case Study 1: Monocrotaline-Induced PAH

In an experimental model of PAH, researchers administered monocrotaline to induce pulmonary hypertension in rats. The administration of PCPA was associated with:

- A significant reduction in mortality rates from 47.1% (in MCT group) to 5.9% (in MCT + PCPA group).

- Decreased right ventricular systolic pressure and improved hemodynamic parameters.

- Histological analysis showed reduced inflammatory markers and structural changes in lung tissues .

Case Study 2: Antidepressant Potential

A study investigating the antidepressant-like effects of PCPA revealed that its serotonergic modulation could alleviate depressive symptoms in animal models. The findings suggest that PCPA may enhance the efficacy of traditional antidepressants by synergistically lowering serotonin levels during treatment phases .

Safety and Toxicity

While PCPA exhibits promising biological activity, its safety profile must be considered. Studies indicate low toxicity at therapeutic doses; however, long-term effects and potential side effects require further investigation. The compound's impact on metabolic pathways necessitates careful monitoring during clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and enantiomeric excess of 4-Chloro-D-phenylalanine Hydrochloride?

To ensure high enantiomeric purity, researchers should employ a combination of chiral HPLC and spectroscopic methods. For example:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate D- and L-enantiomers. Mobile phases with acidic modifiers (e.g., 0.1% trifluoroacetic acid) can improve resolution .

- Nuclear Magnetic Resonance (NMR) : Analyze the H and C spectra to confirm structural integrity. The presence of a single set of peaks in the NMR spectrum indicates high enantiopurity .

- Mass Spectrometry (MS) : Validate molecular weight (expected: 199.63 g/mol for the free base; 216.66 g/mol for the hydrochloride salt) using high-resolution MS .

Q. How can researchers resolve discrepancies in reported CAS numbers for this compound?

Conflicting CAS numbers (e.g., 14091-08-8 vs. 147065-05-2) may arise from differences in salt forms or stereochemical descriptors. To resolve this:

- Cross-reference Certified Reference Materials (CRMs) from authoritative suppliers (e.g., Sigma-Aldrich or ECHA-registered sources) .

- Validate via systematic literature reviews using the Cochrane Handbook framework to assess primary synthesis protocols and ensure alignment with IUPAC naming conventions .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies indicate ≤5% loss on drying under these conditions, as confirmed by thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its activity in enzyme inhibition studies?

The D-isomer exhibits distinct binding affinities compared to the L-form due to chiral recognition in enzyme active sites. For example:

- In tryptophan hydroxylase inhibition , the D-isomer shows 10-fold lower IC values than the L-isomer, likely due to steric hindrance in the catalytic pocket .

- Experimental design tip: Use molecular docking simulations to predict enantiomer-specific interactions and validate with kinetic assays (e.g., fluorescence-based enzyme activity measurements) .

Q. What methodologies are effective for synthesizing this compound derivatives, such as methyl esters, for prodrug development?

- Methyl ester synthesis : React the free base with thionyl chloride (SOCl) in methanol to form 4-Chloro-D-phenylalanine methyl ester hydrochloride (CAS: 33965-47-8). Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the esterified product. Confirm purity (>98%) via H NMR and elemental analysis .

Q. How can researchers address contradictions in reported molecular weights or structural data for this compound?

Discrepancies often arise from salt vs. free base calculations or isotopic variations. Mitigation strategies include:

- High-resolution mass spectrometry (HRMS) : Compare experimental data with theoretical values (e.g., [M+H]: 200.04 for CHClNO) .

- X-ray crystallography : Resolve ambiguities in stereochemistry by determining the crystal structure, particularly for hydrochloride salts .

Q. What are the best practices for validating this compound as a reference standard in pharmacokinetic studies?

- Follow ICH Q2(R1) guidelines : Conduct linearity (1–100 µg/mL), accuracy (spiked recovery 95–105%), and precision (RSD <2%) tests using UV-Vis spectroscopy (λ = 260 nm) .

- Inter-laboratory validation : Share samples with collaborating labs to ensure reproducibility, as recommended by the European Chemicals Agency (ECHA) .

Q. Data Contradiction Analysis

- CAS Number Conflicts : The dual CAS numbers (14091-08-8 and 147065-05-2) likely correspond to the free base and hydrochloride salt, respectively. Always specify the salt form in publications .

- Molecular Weight Variations : Reported weights (199.63 vs. 216.66 g/mol) reflect the free base vs. hydrochloride form. Use stoichiometric calculations to adjust for HCl content .

特性

IUPAC Name |

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147065-05-2 | |

| Record name | Fenclonine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147065052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENCLONINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD72V2FZ8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。